N-Naphthalen-2-yl-2-(quinolin-8-ylsulfanyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Naphthalen-2-yl-2-(quinolin-8-ylsulfanyl)-acetamide, also known as NSC 73651, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-Naphthalen-2-yl-2-(quinolin-8-ylsulfanyl)-acetamide 73651 has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway. It also inhibits the NF-κB pathway, which is involved in inflammation and cell proliferation. Furthermore, this compound 73651 has been shown to inhibit the activity of reactive oxygen species, which are involved in oxidative stress-related diseases.
Biochemical and Physiological Effects:
This compound 73651 has been found to modulate various biochemical and physiological processes in cells. It has been shown to inhibit the expression of various genes involved in cell proliferation, inflammation, and oxidative stress. Additionally, this compound 73651 has been found to induce the expression of genes involved in apoptosis and DNA damage response.
Vorteile Und Einschränkungen Für Laborexperimente
N-Naphthalen-2-yl-2-(quinolin-8-ylsulfanyl)-acetamide 73651 has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anticancer and anti-inflammatory properties. However, one of the limitations of this compound 73651 is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-Naphthalen-2-yl-2-(quinolin-8-ylsulfanyl)-acetamide 73651. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound 73651. Additionally, further studies are needed to determine the safety and efficacy of this compound 73651 in vivo. Finally, the potential use of this compound 73651 in combination with other anticancer and anti-inflammatory agents should be explored to determine if it can enhance their therapeutic effects.
Conclusion:
This compound 73651 is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits potent anticancer and anti-inflammatory properties and has been found to modulate various biochemical and physiological processes in cells. While there are limitations to its use in lab experiments, there are several potential future directions for research on this compound 73651 that could lead to the development of novel therapeutic agents.
Synthesemethoden
N-Naphthalen-2-yl-2-(quinolin-8-ylsulfanyl)-acetamide 73651 can be synthesized using a multi-step process that involves the reaction of naphthalene-2-carboxylic acid with thionyl chloride to form naphthalen-2-yl chloride. This is then reacted with 8-aminoquinoline to form the intermediate product, which is subsequently treated with sodium sulfide to yield this compound 73651.
Wissenschaftliche Forschungsanwendungen
N-Naphthalen-2-yl-2-(quinolin-8-ylsulfanyl)-acetamide 73651 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anticancer properties, particularly against lung, breast, and colon cancer cells. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
Molekularformel |
C21H16N2OS |
---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
N-naphthalen-2-yl-2-quinolin-8-ylsulfanylacetamide |
InChI |
InChI=1S/C21H16N2OS/c24-20(23-18-11-10-15-5-1-2-6-17(15)13-18)14-25-19-9-3-7-16-8-4-12-22-21(16)19/h1-13H,14H2,(H,23,24) |
InChI-Schlüssel |
IJWKTOLEUWMGOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=CC=CC4=C3N=CC=C4 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=CC=CC4=C3N=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.